molecular formula C17H20N4OS B10799329 1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one

1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one

Cat. No.: B10799329
M. Wt: 328.4 g/mol
InChI Key: FGFJFJPSKUZRCI-VAWYXSNFSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzodiazepine core fused with a thioxo group at position 2 and a 4-methylpiperazine substituent at position 2. Its IUPAC name reflects its unique architecture: a seven-membered benzodiazepine ring system modified by a thione (C=S) group and a propan-2-one fragment conjugated via an ylidene linkage. It is identified as an impurity in the synthesis of Olanzapine, a widely prescribed antipsychotic agent for schizophrenia and bipolar disorder . The compound’s significance lies in its role as a synthetic intermediate or byproduct during Olanzapine production, necessitating rigorous characterization to ensure pharmaceutical quality control. Its molecular formula is C₁₇H₂₁N₅OS, with a molecular weight of 351.45 g/mol, and it is cataloged under CAS number 1017241-36-9 .

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

3-[(E)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione

InChI

InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11+

InChI Key

FGFJFJPSKUZRCI-VAWYXSNFSA-N

Isomeric SMILES

C/C(=C\C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[b][1,4]diazepine Core: This step involves the cyclization of an appropriate precursor to form the benzo[b][1,4]diazepine core.

    Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution reactions, typically using 4-methylpiperazine as the nucleophile.

    Formation of the Ylidene Group: The final step involves the formation of the ylidene group through a condensation reaction with propan-2-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzo[b][1,4]diazepine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, including amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, and ion channels. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its benzodiazepine core, piperazine substituents, or thione/ketone functionalities. Below is a detailed comparison with key analogs derived from literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Modifications Pharmacological Relevance Reference
1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one Benzodiazepine 4-Methylpiperazin-1-yl, thioxo, propan-2-one Thione group at C2; conjugated ketone Olanzapine impurity; potential CNS activity inferred from structural similarity
1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4h) Oxazepine (O instead of S) Coumarin, tetrazole, phenyl Oxazepine core (O vs. S); coumarin substituent Anticancer or antimicrobial activity (hypothesized)
1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) Piperazine Chloro-trifluoromethylpyridine, thiophene Trifluoromethylpyridine substituent; thiophene ketone Serotonin receptor modulation (5-HT₁A/2A)
1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK89) Piperidine Phenylpiperidine, thiophene Piperidine instead of piperazine; phenyl group Dopamine D₂/D₃ receptor affinity
1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one Thiazolidinone Benzyl, thioxo Thiazolidinone core; benzyl substituent Antimicrobial activity (reported)

Key Insights from Comparative Analysis

Core Structure Impact: The benzodiazepine-thione core in the target compound distinguishes it from oxazepine derivatives (e.g., compound 4h), where sulfur is replaced by oxygen. This substitution may alter electronic properties, solubility, and metabolic stability.

Piperazine vs. Piperidine Substituents :

  • The 4-methylpiperazine group in the target compound contrasts with MK89’s phenylpiperidine moiety. Piperazine derivatives are commonly associated with enhanced solubility and CNS penetration due to their basicity, whereas piperidine analogs may exhibit stronger lipophilicity and receptor subtype selectivity (e.g., dopamine D₂ vs. serotonin 5-HT) .

Functional Group Variations :

  • The propan-2-one fragment in the target compound differs from the thiophene-ketone in MK44. Ketones in such positions may influence conformational rigidity and metabolic pathways (e.g., susceptibility to carbonyl reductase) .

Pharmacological Implications: While the target compound is primarily an Olanzapine impurity, structural parallels to MK45 and MK89 suggest hypothetical activity at serotonin or dopamine receptors.

Biological Activity

The compound 1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one , also known as Olanzapine Thiolactam, is a derivative of Olanzapine, an antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C17H20N4OS
  • Molecular Weight : 328.43 g/mol
  • CAS Number : 1017241-36-9
  • Structural Characteristics : The compound features a thioxo group and a benzo[b][1,4]diazepine core, contributing to its unique biological activity.

Olanzapine Thiolactam exhibits its biological effects primarily through interaction with various neurotransmitter receptors in the brain:

  • Dopamine Receptors : It acts as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects.
  • Serotonin Receptors : The compound also interacts with serotonin receptors (5-HT2A and 5-HT2C), which may enhance its efficacy in mood stabilization.

This dual action on dopamine and serotonin pathways is thought to contribute to its ability to mitigate both positive and negative symptoms of schizophrenia.

Antipsychotic Effects

Research indicates that Olanzapine Thiolactam retains significant antipsychotic properties akin to its parent compound, Olanzapine. Studies have shown that it effectively reduces psychotic symptoms in animal models, suggesting a robust therapeutic potential in managing schizophrenia.

Neuroprotective Properties

Emerging evidence suggests that compounds with similar structures may exhibit neuroprotective effects. For instance, the thioxo group could play a role in antioxidant activity, potentially protecting neuronal cells from oxidative stress.

Case Studies

Comparative Analysis of Biological Activity

Compound NameMechanism of ActionEfficacy in SchizophreniaSide Effects
OlanzapineD2 antagonist; 5-HT2A antagonistHighWeight gain, sedation
Olanzapine ThiolactamD2 antagonist; 5-HT2A antagonistModerate to HighPotentially reduced compared to Olanzapine

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